molecular formula C16H14N2O2S B4823798 N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide

N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide

Cat. No.: B4823798
M. Wt: 298.4 g/mol
InChI Key: NKKNGGPBVCWFJR-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a quinoline ring substituted with an ethoxy group at the 8th position and a thiophene ring attached to a carboxamide group at the 2nd position. The combination of these heterocyclic structures imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: This can be achieved by ethylation of 8-hydroxyquinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of thiophene-2-carboxylic acid: This can be prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.

    Amidation reaction: The final step involves coupling 8-ethoxyquinoline with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 2 and 4, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid at elevated temperatures.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which may contribute to its antimicrobial and anticancer activities. Additionally, the thiophene ring can participate in electron transport, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    8-ethoxyquinoline: Lacks the thiophene and carboxamide groups, making it less versatile.

    Thiophene-2-carboxamide: Lacks the quinoline ring, reducing its potential biological activity.

    Quinoline-2-carboxamide: Lacks the ethoxy and thiophene groups, affecting its chemical properties.

Uniqueness

N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide is unique due to the combination of the quinoline and thiophene rings, along with the ethoxy and carboxamide groups. This unique structure imparts a range of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(8-ethoxyquinolin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-13-8-7-12(11-5-3-9-17-15(11)13)18-16(19)14-6-4-10-21-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKNGGPBVCWFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CS3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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